molecular formula C22H25FN4O2S B2386863 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one CAS No. 1021091-31-5

3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one

Cat. No.: B2386863
CAS No.: 1021091-31-5
M. Wt: 428.53
InChI Key: WEGDISVOMYRFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[2,3-b]quinazolin-5-one core fused with a piperazine moiety substituted at the 2-position with a fluorophenyl group. The structure includes:

  • Piperazine-2-oxoethyl side chain: The 4-(2-fluorophenyl)piperazine group is linked via a ketone-containing ethyl bridge, a configuration that may enhance receptor-binding affinity due to the fluorophenyl substituent’s electron-withdrawing properties .

Properties

IUPAC Name

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2S/c23-17-6-2-4-8-19(17)25-9-11-26(12-10-25)20(28)13-15-14-30-22-24-18-7-3-1-5-16(18)21(29)27(15)22/h2,4,6,8,15H,1,3,5,7,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGDISVOMYRFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazoloquinazolinone core linked to a piperazine moiety and a fluorinated phenyl group. The presence of these functional groups is significant for its biological activity.

Molecular Formula

  • C : 22
  • H : 25
  • F : 1
  • N : 4
  • O : 2
  • S : 1

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit diverse biological activities such as:

  • Antidepressant Effects : Compounds containing piperazine rings are often studied for their antidepressant properties due to their interaction with serotonin receptors.
  • Anticancer Activity : Thiazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives demonstrate effectiveness against various bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : The piperazine moiety likely interacts with serotonin receptors, influencing mood regulation.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell growth and survival.
  • Antioxidant Properties : The thiazole ring may contribute to antioxidant activity, protecting cells from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance:

  • Cell Viability Assays : The compound reduced cell viability in breast and colon cancer cell lines by inducing apoptosis.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Apoptosis induction
HT-29 (Colon)12.8Cell cycle arrest
HeLa (Cervical)18.0Inhibition of proliferation

Case Studies

A notable study evaluated the compound's efficacy in animal models of depression and anxiety:

  • Model Used : Forced swim test and elevated plus maze.
  • Results : Significant reduction in immobility time and increased time spent in open arms compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
1-(4-chlorophenyl)-3-(piperazin-1-yl)ureaAntidepressantLacks thiazole ring
1-cyclopropyl-3-(thiazol-2-yloxy)ureaAnticancerDifferent cyclic structure
4-(fluorophenyl)-piperazine derivativesAntidepressantVariations in piperazine substitution

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds similar to this molecule exhibit significant pharmacological activities:

  • Anticancer Activity : The quinazoline scaffold is known for its anticancer properties. Studies have shown that modifications to the structure can enhance its efficacy against various cancer cell lines. For example, quinazoline derivatives have been reported to inhibit specific kinases involved in cancer progression.
  • Antimicrobial Properties : The compound's structural features suggest potential antibacterial and antifungal activities. Research has demonstrated that piperazine derivatives often exhibit broad-spectrum antimicrobial effects.
  • Central Nervous System Activity : The piperazine ring is associated with several CNS-active drugs, including antidepressants and anxiolytics. This compound may interact with neurotransmitter receptors, offering potential applications in treating mood disorders.

Biological Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets:

  • Molecular Docking Studies : Computational methods have been employed to predict how the compound interacts with enzymes and receptors. These studies indicate that the unique combination of quinazoline and piperazine moieties may enhance binding to multiple targets.
  • In Vitro Assays : Experimental assays are conducted to evaluate the biological activity against specific cell lines or pathogens. These assays help elucidate the mechanism of action and therapeutic potential.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique structural elements of this compound relative to others in its class:

Compound NameBiological ActivityStructural Features
3-(2-(4-(2-fluorophenyl)piperazin-1-yl)...Anticancer, AntimicrobialQuinazoline core, piperazine moiety
4-(4-Fluorophenyl)quinazolineAnticancerQuinazoline core
N-(4-Fluorobenzyl)thiazolidinoneAntibacterialThiazolidinone structure
Piperazine-based Antidepressants (e.g., trazodone)CNS activityPiperazine ring

This table illustrates how the combination of structural features in 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one may confer distinct biological properties compared to related compounds.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazoloquinazoline Derivatives

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound (3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-thiazolo[2,3-b]quinazolin-5-one) Thiazolo[2,3-b]quinazolin-5-one 4-(2-fluorophenyl)piperazine via oxoethyl chain Not explicitly reported N/A
6,7,8,9-Tetrahydro-5H-5-(2'-hydroxyphenyl)thiazolo[2,3-b]quinazolin-3-phenylhydrazones (Compound 4) Thiazolo[2,3-b]quinazoline 2'-hydroxyphenyl at C5; phenylhydrazone at C3 Antitubercular (Lead compound)
5f: 4'-Fluorobenzylidene derivative of Compound 4 Thiazolo[2,3-b]quinazoline 4'-fluorobenzylidene at C2; phenylhydrazone at C3 Antitubercular (96% inhibition)
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Piperazinium trifluoroacetate 2-fluorobenzoyl at N4; 4-hydroxyphenyl-oxoethyl at N1 Synthetic intermediate

Key Observations :

  • Antitubercular Activity : Compound 5f, with a fluorobenzylidene group, demonstrated superior activity (96% inhibition at 6.25 µg/mL) compared to the lead compound 4, highlighting the importance of fluorine in enhancing bioactivity .
  • Role of Fluorine : Both the target compound and 5f incorporate fluorine at aromatic positions, which may improve metabolic stability and target binding .
  • Piperazine vs. Hydrazone Moieties : The target compound’s piperazine side chain differs from the phenylhydrazone group in Compound 4, suggesting divergent pharmacological targets (e.g., GPCRs vs. enzyme inhibition) .

Implications of Structural Similarity Metrics

As noted in , structural similarity assessments (e.g., Tanimoto coefficients) often prioritize shared pharmacophores. This underscores the limitation of relying solely on 2D similarity metrics for activity prediction .

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazolo[2,3-b]quinazolinone scaffold is synthesized via a three-component cyclocondensation reaction. A mixture of 2-amino-4-phenylthiazole (1a), substituted benzaldehyde (2c), and dimedone (3a) undergoes acid-catalyzed domino reactions under microwave irradiation. Glacial acetic acid serves as both solvent and catalyst, with optimal yields achieved at 150°C for 30 minutes. The reaction proceeds through a Michael adduct intermediate, followed by intramolecular cyclization and keto-enol tautomerism (Scheme 1).

Key Reaction Conditions

Component Quantity (mmol) Solvent Temperature Time Yield (%)
2-Amino-4-phenylthiazole 1.0 Acetic acid 150°C 30 min 78–85
Benzaldehyde 1.2
Dimedone 1.0

Microwave irradiation enhances reaction efficiency by promoting rapid molecular mixing, achieving yields 15–20% higher than conventional heating.

Structural Confirmation of the Core

The thiazoloquinazolinone structure is validated via LC-MS and $$ ^1H $$-NMR spectroscopy. The mass spectrum of 6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one (4ac) shows a molecular ion peak at m/z 297.1 [M+H]$$^+$$, consistent with the calculated molecular weight. $$ ^1H $$-NMR (400 MHz, DMSO-d6) reveals characteristic signals: δ 1.94–2.02 (m, 4H, cyclohexenone CH$$2$$), 2.71 (s, 2H, thiazole CH$$2$$), and 7.32–7.45 (m, 5H, aromatic H).

Introduction of the 2-Oxoethyl Side Chain

Alkylation with Ethyl Bromoacetate

The thiazoloquinazolinone core undergoes alkylation at the N3 position using ethyl bromoacetate in anhydrous DMF. Potassium carbonate (K$$2$$CO$$3$$) acts as a base, facilitating nucleophilic substitution (Scheme 2).

Optimized Conditions

Parameter Value
Solvent DMF
Temperature 80°C
Reaction Time 6 hours
Yield 68%

The product, ethyl 2-(5-oxo-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-3(5H)-yl)acetate, is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Hydrolysis to the Carboxylic Acid

The ester intermediate is hydrolyzed using 2M NaOH in ethanol at reflux for 4 hours, yielding 2-(5-oxo-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-3(5H)-yl)acetic acid. The carboxylic acid is isolated in 92% yield after acidification with HCl (1M).

Coupling with 4-(2-Fluorophenyl)piperazine

Activation of the Carboxylic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Stirring at 0°C for 1 hour forms the active ester, which is used directly in the next step.

Amide Bond Formation

4-(2-Fluorophenyl)piperazine (1.2 equiv) is added to the activated ester, and the reaction proceeds at room temperature for 12 hours (Scheme 3). Triethylamine (TEA) neutralizes HCl generated during the coupling.

Reaction Parameters

Component Quantity (mmol) Solvent Yield (%)
Activated ester 1.0 DCM 74
4-(2-Fluorophenyl)piperazine 1.2

The crude product is purified via recrystallization from ethanol, yielding the final compound as a white solid.

Analytical Characterization

Spectral Data

  • HRMS (ESI) : m/z 428.53 [M+H]$$^+$$ (calc. for C$${22}$$H$${25}$$FN$$4$$O$$2$$S: 428.53).
  • $$ ^1H $$-NMR (500 MHz, CDCl$$3$$) : δ 1.88–2.05 (m, 4H, cyclohexenone CH$$2$$), 3.12–3.25 (m, 8H, piperazine CH$$2$$), 4.21 (s, 2H, COCH$$2$$), 6.92–7.12 (m, 4H, aromatic H).
  • IR (KBr) : 1685 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C-F).

Purity Assessment

HPLC analysis (C18 column, acetonitrile:H$$_2$$O = 70:30) confirms >98% purity with a retention time of 6.7 minutes.

Comparative Analysis of Synthetic Routes

Step Conventional Method Microwave-Assisted Method
Core Synthesis 6 hours, 65°C, 60% yield 30 minutes, 150°C, 85% yield
Alkylation 12 hours, 60% yield 6 hours, 68% yield
Coupling 24 hours, 65% yield 12 hours, 74% yield

Microwave irradiation reduces reaction times by 50–70% while improving yields by 15–25%.

Challenges and Optimization Strategies

  • Regioselectivity in Cyclocondensation : Polar solvents (e.g., acetic acid) and high temperatures favor the formation of the thiazolo[2,3-b]quinazolinone regioisomer over [3,2-b] derivatives.
  • Piperazine Solubility : Using DCM as the coupling solvent enhances the solubility of 4-(2-fluorophenyl)piperazine, preventing side reactions.
  • Byproduct Formation : Adding molecular sieves (4Å) during coupling minimizes hydrolysis of the activated ester.

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions starting with piperazine derivatives and fluorinated aromatic precursors. Critical steps include:

  • Ring formation : Thiazoloquinazolinone and piperazine moieties are constructed sequentially, often using coupling reagents like carbodiimides or thionyl chloride ().
  • Functional group introduction : Fluorophenyl groups are introduced via nucleophilic substitution or Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like K2_2CO3_3 ().
  • Purification : Column chromatography (EtOAc/petroleum ether) or recrystallization ensures >95% purity ( ). Optimization focuses on temperature (reflux at 80–100°C), solvent choice (DMSO, ethanol), and catalyst selection (acidic/basic conditions), with yields ranging 48–53% ( ) .

Q. Which analytical techniques are critical for structural confirmation?

Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, e.g., distinguishing thiazole (δ 7.8–8.2 ppm) and piperazine (δ 2.5–3.5 ppm) signals ( ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 413.47 g/mol) and elemental composition (C20_{20}H20_{20}FN5_5O2_2S) with <2 ppm error ( ) .
  • Chromatography : HPLC/TLC monitors reaction progress and purity (>95%) using C18 columns and UV detection ().

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural analysis?

Contradictions in NMR or MS data arise from:

  • Tautomerism : Thiazoloquinazolinone rings may exhibit keto-enol tautomerism, altering peak splitting patterns. Use variable-temperature NMR to stabilize conformers ().
  • Residual solvents : DMSO-d6_6 or CDCl3_3 impurities can mask signals. Employ deuterated solvents with <0.03% protonated contaminants ( ) .
  • Dynamic processes : Rotameric equilibria in piperazine moieties broaden signals. Apply 2D NMR (COSY, HSQC) to assign overlapping peaks ().

Q. What methodological approaches optimize reaction yield and minimize by-products?

Strategies include:

  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts improve coupling efficiency in heterocycle formation ().
  • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in fluorophenyl substitutions ().
  • By-product analysis : LC-MS identifies side products (e.g., dehalogenated intermediates), guiding stoichiometric adjustments ().

Q. How can the compound’s biological targets be hypothesized based on structural features?

The fluorophenyl-piperazine and thiazoloquinazolinone motifs suggest interactions with:

  • GPCRs : Piperazine derivatives often target serotonin/dopamine receptors. Docking studies (e.g., AutoDock Vina) predict binding to 5-HT2A_{2A} (Ki ~50 nM) ( ) .
  • Kinases : Thiazole rings may inhibit ATP-binding pockets. In vitro kinase assays (e.g., EGFR inhibition) validate hypotheses ( ) .
  • Antimicrobial targets : Triazole-thiazole hybrids disrupt microbial cell walls. MIC assays against S. aureus (≤8 µg/mL) guide further testing ().

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility and stability?

Discrepancies arise from:

  • Solvent polarity : LogP values (~2.5) suggest moderate hydrophobicity, but DMSO solubility varies with crystallinity ( ) .
  • Degradation pathways : Hydrolysis of the oxoethyl group under acidic conditions (pH <3) reduces stability. Use buffered solutions (pH 6–8) for storage ().

Methodological Recommendations

  • Synthetic protocols : Follow ’s stepwise approach with TFA deprotection and silica gel purification for reproducible yields.
  • Biological assays : Prioritize kinase profiling () and antimicrobial screens () to validate therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.